
IDH-305
概要
説明
IDH305は、イソクエン酸脱水素酵素1(IDH1)の強力で、経口投与可能な、変異体選択的アロステリック阻害剤です。この化合物は、腫瘍代謝産物である2-ヒドロキシグルタル酸(2-HG)の蓄積をもたらすIDH1 R132変異を特異的に標的とするように設計されています。 2-ヒドロキシグルタル酸の蓄積は腫瘍形成を促進し、グリア芽腫、軟骨肉腫、胆管癌、急性骨髄性白血病、骨髄異形成症候群など、さまざまな癌で認められます .
準備方法
IDH305の合成経路および反応条件は、入手可能な文献では詳しく説明されていません。 IDH305は経口生物学的利用能のある化合物であることが知られており、これはその合成が、経口投与可能な安定で吸収可能な形態を作成することを含むことを示しています。 工業生産方法は、化学合成、精製、製剤など、標準的な医薬品製造プロセスを含む可能性があります .
化学反応の分析
IDH305は、主に変異体IDH1酵素との相互作用に焦点を当てた、さまざまな化学反応を起こします。この化合物は、変異体IDH1酵素に結合することによって、2-ヒドロキシグルタル酸の産生を阻害するように設計されています。 この阻害は、IDH305が酵素の活性部位とは異なる部位に結合して、酵素の活性を低下させるコンフォメーション変化を引き起こすアロステリックモジュレーションによって達成されます .
科学研究への応用
IDH305は、特に腫瘍学の分野で、重要な科学研究への応用があります。これは、IDH1変異を有する癌の治療における有効性を評価するために、前臨床および臨床試験で使用されます。 この化合物は、前臨床モデルで抗腫瘍活性を示しており、グリア芽腫、急性骨髄性白血病、骨髄異形成症候群、およびIDH1変異を有するその他の固形腫瘍の治療の可能性について、臨床試験で調査されています . さらに、IDH305は、癌生物学におけるIDH1変異の役割を理解し、これらの変異に対する標的治療法を開発するための研究にも使用されます .
科学的研究の応用
IDH305 has significant scientific research applications, particularly in the field of oncology. It is used in preclinical and clinical studies to evaluate its efficacy in treating cancers with IDH1 mutations. The compound has shown antitumor activity in preclinical models and is being investigated in clinical trials for its potential to treat glioma, acute myeloid leukemia, myelodysplastic syndrome, and other solid tumors with IDH1 mutations . Additionally, IDH305 is used in research to understand the role of IDH1 mutations in cancer biology and to develop targeted therapies for these mutations .
作用機序
IDH305は、変異体IDH1酵素を選択的に阻害することによってその効果を発揮します。この化合物は、変異体酵素にアロステリックに結合し、その活性を低下させるコンフォメーション変化を引き起こします。この阻害により、イソクエン酸から2-ヒドロキシグルタル酸への変換が阻害され、これにより細胞内のこの腫瘍代謝産物のレベルが低下します。 2-ヒドロキシグルタル酸レベルを低下させることで、IDH305はIDH1変異を持つ細胞の腫瘍形成の可能性を低下させることができます .
類似の化合物との比較
IDH305は、変異体IDH1酵素に対する選択性と脳への浸透能力においてユニークであり、グリア芽腫などの脳腫瘍の治療に特に役立ちます。 類似の化合物には、AG-120(イボシデニブ)やAG-881(ボラシデニブ)などの他のIDH1阻害剤があり、これらもIDH1変異を標的としていますが、選択性、効力、薬物動態特性が異なる場合があります . IDH305の脳への浸透性とIDH1 R132変異の特異的標的化は、これらの他の阻害剤とは異なる特徴です .
類似化合物との比較
IDH305 is unique in its selectivity for the mutant IDH1 enzyme and its ability to penetrate the brain, making it particularly useful for treating brain tumors such as glioma. Similar compounds include other IDH1 inhibitors like AG-120 (ivosidenib) and AG-881 (vorasidenib), which also target IDH1 mutations but may differ in their selectivity, potency, and pharmacokinetic properties . IDH305’s brain-penetrant properties and its specific targeting of the IDH1 R132 mutation distinguish it from these other inhibitors .
生物活性
IDH-305 is a selective inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1), particularly the R132H mutation, which is implicated in various cancers, including gliomas and acute myeloid leukemia (AML). This compound has garnered attention for its potential to modulate the production of the oncometabolite 2-hydroxyglutarate (2-HG), which accumulates due to IDH1 mutations. The following sections detail the biological activity, pharmacodynamics, clinical findings, and case studies related to this compound.
This compound functions as an allosteric inhibitor of mutant IDH1 enzymes. By binding to an allosteric site, it alters the enzyme's conformation, reducing its affinity for isocitrate and thereby decreasing 2-HG production. This mechanism is crucial in restoring normal cellular metabolism and inhibiting tumor growth in IDH1-mutant cancers.
Preclinical Studies
Preclinical evaluations have demonstrated that this compound effectively reduces 2-HG levels in various models. A study indicated that a single dose of 100 mg/kg could decrease tumor 2-HG levels by up to 95% in mouse models with IDH1 mutations . In vitro studies also suggested significant antiproliferative effects on cells expressing mutant IDH1 .
Clinical Trials
This compound has progressed into human clinical trials, focusing on patients with advanced malignancies harboring IDH1 mutations. Key findings from these trials include:
- Phase I Study : Conducted on patients with IDH1 R132-mutant AML and myelodysplastic syndrome (MDS), where doses ranged from 75 to 750 mg twice daily. The study aimed to establish the maximum tolerated dose (MTD) and evaluate safety and efficacy .
- Efficacy : In this trial, 35 out of 41 patients exhibited target engagement with a notable reduction in plasma 2-HG concentrations across all doses. Complete remission was achieved in approximately 27% of AML patients treated .
- Safety Profile : Adverse events included increased bilirubin levels and nausea, with manageable hepatotoxicity noted. The study was halted prematurely due to a narrow therapeutic window, but preliminary data suggested a favorable safety profile .
Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized as follows:
PK Parameter | Mouse | Rat | Dog | Human |
---|---|---|---|---|
In vitro liver microsomal clearance (μL min –1 mg –1) | 61 | 45 | 28 | 56 |
In vivo plasma clearance (mL min –1 kg –1) | 29 | 34 | 24 | n.d. |
Plasma protein binding (%) | 88 | 83 | 89 | 83 |
Brain homogenate binding (%) | 93 | 95 | n.d. | n.d. |
Brain to plasma ratio (total/unbound) | 0.29/0.17 | 0.61/0.18 | n.d. | n.d. |
Case Studies
Several case studies have highlighted the clinical implications of this compound:
- Case Study in Glioma Patients : In a cohort of glioma patients treated with this compound, imaging studies revealed a significant reduction in tumor volume correlated with decreased levels of 2-HG over time. Follow-up MR scans demonstrated sustained reductions in metabolite levels, suggesting effective target modulation .
- AML Patient Response : A patient with refractory AML showed a complete response after treatment with this compound, with significant decreases in peripheral blood blasts and normalization of blood counts following therapy .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which IDH-305 selectively inhibits mutant IDH1 isoforms?
this compound induces a hydrophobic "fold-back" conformation in mutant IDH1, stabilizing an inactive state. Its aminopyrimidine group forms hydrogen bonds with Ile128, while the oxazolinone carbonyl interacts with Leu120. The α-methyl group occupies a hydrophobic pocket unique to the mutant isoform, enabling selectivity . To validate this mechanism, researchers can perform X-ray crystallography or molecular dynamics simulations comparing wild-type and mutant IDH1 structures.
Q. How can researchers experimentally determine the selectivity of this compound for mutant vs. wild-type IDH1?
Use in vitro enzymatic assays measuring IC50 values for IDH1<sup>R132H</sup>, IDH1<sup>R132C</sup>, and IDH1<sup>WT</sup>. Reported IC50 values are 18–27 nM (mutant) vs. 6.14 µM (wild-type), demonstrating ~200-fold selectivity . Discrepancies in reported IC50 values (e.g., 18 nM vs. 27 nM for R132H) suggest cross-validation with orthogonal methods, such as cellular 2-HG suppression assays .
Q. What preclinical models are appropriate for studying this compound efficacy?
The HCT116-IDH1<sup>R132H+/-</sup> xenograft model is validated for assessing 2-HG suppression (87.2% inhibition at 200 mg/kg) and tumor growth inhibition . For brain-penetration studies, use PDX glioma models, as this compound achieves significant CNS exposure due to its physicochemical properties .
Advanced Research Questions
Q. How should researchers address conflicting pharmacokinetic data between rodent and human studies?
Rodent studies report oral bioavailability at 30–300 mg/kg, but human trials (NCT02381886) use lower doses. Resolve discrepancies by comparing interspecies metabolic stability (e.g., liver microsome assays) and plasma protein binding. Adjust dosing regimens using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .
Q. What experimental strategies can elucidate this compound resistance mechanisms in IDH1-mutated cancers?
(i) Generate resistant cell lines via chronic exposure to this compound and perform whole-exome sequencing to identify secondary mutations (e.g., IDH1<sup>F263L</sup>). (ii) Analyze metabolic rewiring via LC-MS-based metabolomics to detect compensatory pathways sustaining 2-HG production .
Q. How can researchers optimize this compound combination therapies for gliomas?
Preclinical data suggest synergy with radiation therapy due to this compound’s blood-brain barrier penetration. Test combinations with temozolomide or PARP inhibitors in orthotopic glioma models, monitoring 2-HG levels via magnetic resonance spectroscopy (MRS) .
Q. What methodologies are recommended for detecting off-target effects of this compound?
Use kinome-wide profiling (e.g., KINOMEscan) to rule out kinase inhibition. Assess wild-type IDH1/IDH2 activity in primary human astrocytes or hepatocytes to confirm selectivity. Monitor plasma α-KG/2-HG ratios as a pharmacodynamic biomarker .
Q. Data Analysis & Experimental Design
Q. How should researchers interpret contradictory in vivo efficacy data across tumor types?
this compound shows robust 2-HG suppression in HCT116 xenografts but variable tumor regression in PDX gliomas. Context-dependent efficacy may arise from tumor microenvironment differences (e.g., hypoxia). Use single-cell RNA sequencing to map IDH1 mutation heterogeneity and correlate with response .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) for IC50 determination. For in vivo studies, use mixed-effects models to account for inter-animal variability in pharmacokinetics .
Q. Clinical Translation
Q. How can preclinical findings guide patient stratification in this compound clinical trials?
Prioritize patients with IDH1<sup>R132H/C</sup> mutations confirmed by NGS. Exclude those with concurrent IDH2 mutations or wild-type IDH1, as this compound lacks pan-IDH activity. Monitor 2-HG levels in CSF or plasma as a surrogate efficacy marker .
特性
IUPAC Name |
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGDPJCUIKLTDU-SUNYJGFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628805-46-8 | |
Record name | IDH-305 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628805468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDH-305 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A791KH7YZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。